molecular formula C9H8ClN B3195112 6-chloro-4-methyl-1H-indole CAS No. 885520-84-3

6-chloro-4-methyl-1H-indole

Cat. No.: B3195112
CAS No.: 885520-84-3
M. Wt: 165.62 g/mol
InChI Key: XHOALJZWZGCQJS-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry Research

The indole scaffold is a privileged structure in organic and medicinal chemistry due to its widespread presence in natural products and its versatile biological activities. mdpi.comresearchgate.netrsc.org This heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental building block for a vast array of pharmacologically active compounds. mdpi.combohrium.comijpsr.com The indole nucleus is found in essential amino acids like tryptophan and is the core of many natural alkaloids with significant therapeutic properties, such as the anti-cancer agents vincristine (B1662923) and vinblastine, and the anti-hypertensive drug reserpine. rsc.orgbohrium.comnih.gov

The versatility of the indole ring allows for functionalization at various positions, leading to a diverse range of biological activities. researchgate.net Indole derivatives have been extensively investigated and developed as therapeutic agents for a multitude of diseases, exhibiting properties such as:

Anticancer mdpi.comresearchgate.netnih.gov

Antimicrobial mdpi.comresearchgate.netchula.ac.th

Antiviral mdpi.comresearchgate.netnih.gov

Anti-inflammatory researchgate.netresearchgate.net

Antioxidant researchgate.netresearchgate.net

The ability of the indole scaffold to interact with multiple receptors and enzymes with high affinity makes it a valuable pharmacophore in drug discovery. researchgate.netijpsr.com Researchers continuously explore new synthetic methodologies to create novel indole derivatives with enhanced potency and selectivity for various biological targets. mdpi.comijpsr.com

Structural Features and Nomenclature of 6-chloro-4-methyl-1H-indole

The systematic IUPAC name for this compound is this compound. Its structure consists of an indole core with a chlorine atom substituted at the 6th position of the benzene ring and a methyl group at the 4th position. The "1H" designation indicates that the nitrogen atom of the pyrrole ring bears a hydrogen atom.

Below is a data table summarizing key structural and physical properties of this compound:

PropertyValue
CAS Number 885520-84-3 chemsrc.com
Molecular Formula C₉H₈ClN chemsrc.comuni.lu
Molecular Weight 165.62 g/mol chemsrc.comuni.lu
Boiling Point 308.9 ± 22.0 °C at 760 mmHg chemsrc.com
Density 1.3 ± 0.1 g/cm³ chemsrc.com
InChI InChI=1S/C9H8ClN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 uni.lu
InChIKey XHOALJZWZGCQJS-UHFFFAOYSA-N uni.lu
SMILES CC1=CC(=CC2=C1C=CN2)Cl uni.lu

Overview of Research Trajectories for Halogenated and Methylated Indoles

The introduction of halogen atoms and methyl groups onto the indole scaffold significantly influences the physicochemical and biological properties of the resulting compounds. These modifications are a common strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and receptor binding affinity.

Halogenated Indoles: The presence of a halogen, such as the chlorine atom in this compound, can enhance the biological activity of indole derivatives. nih.gov Halogenation can alter the electron distribution within the indole ring system, impacting its reactivity and interactions with biological macromolecules. mdpi.comsemanticscholar.org For instance, studies have shown that certain halogenated indoles exhibit potent antimicrobial and anticancer properties. chula.ac.thnih.gov Research in this area often focuses on the synthesis of various halogenated indole analogues and the evaluation of their structure-activity relationships (SAR) to identify compounds with improved therapeutic potential. mdpi.comnih.gov The position and nature of the halogen substituent are critical determinants of biological activity. nih.gov

Methylated Indoles: The addition of methyl groups to the indole core can also lead to significant changes in biological function. nih.gov Methylation can affect the steric and electronic properties of the molecule, influencing its ability to fit into the active site of an enzyme or receptor. nih.gov For example, the position of a methyl group on the indole ring has been shown to be a key factor in the compound's efficacy as a ligand for certain receptors. nih.gov Research on methylated indoles often involves exploring the impact of the number and position of methyl substituents on the indole scaffold to optimize biological activity. rsc.org

The combination of both halogen and methyl substituents, as seen in this compound, presents a rich area for chemical exploration. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating and steric effects of the methyl group can lead to unique and potentially advantageous pharmacological profiles. Research on such di-substituted indoles aims to understand these combined effects and leverage them for the design of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOALJZWZGCQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 4 Methyl 1h Indole and Its Derivatives

Established Synthetic Pathways for Indole (B1671886) Ring Formation

The formation of the indole ring is a cornerstone of heterocyclic chemistry, with several classical methods still in widespread use, alongside more modern strategies.

Fischer Indole Synthesis and its Modern Variants

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most important and widely used methods for preparing indoles. wikipedia.orgthermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.comuop.edu.pk The reaction can be catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

The general mechanism begins with the formation of the phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent acs.orgacs.org-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole. wikipedia.org

For the synthesis of 6-chloro-4-methyl-1H-indole, the logical precursor would be (3-chloro-5-methylphenyl)hydrazine, which would be reacted with a suitable carbonyl compound. For instance, reaction with acetone (B3395972) would yield 2,6-dichloro-4-methyl-1H-indole, while reaction with pyruvic acid followed by decarboxylation would yield the target compound. uop.edu.pk

Modern variants of the Fischer indole synthesis have been developed to offer milder reaction conditions or to expand the substrate scope. One notable example is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer synthesis and allows for the preparation of N-arylindoles. wikipedia.org

Other Classical and Modern Indole Annulation Strategies

Beyond the Fischer synthesis, a variety of other named reactions have been developed for indole ring formation. These include the Reissert, Madelung, and Gassman syntheses. uop.edu.pkresearchgate.net

More contemporary approaches focus on domino or cascade reactions that allow for the construction of polysubstituted indoles in a single step from simple precursors. For example, a copper-catalyzed domino reaction of 2-haloanilines with 1,3-dicarbonyl compounds provides a general and atom-economical route to polysubstituted indoles. organic-chemistry.org This method uses inexpensive and less toxic Cu₂O as a catalyst. organic-chemistry.org

Another modern approach involves a palladium/norbornene synergistic catalysis to construct polyfunctionalized indoles from oxime esters and aryl iodides. acs.orgnih.gov This method is notable for its broad substrate scope and high functional group tolerance. acs.orgnih.gov Gold-catalyzed annulation of 1-(2-aminophenyl)prop-2-ynols with 1,3-dicarbonyls has also been developed to access polysubstituted cyclopentannulated indoles through a relay catalytic process. rsc.org

Regioselective Synthesis of Substituted Indoles, including Halogenation and Methylation

The synthesis of specifically substituted indoles like this compound requires precise control over the introduction of substituents onto the indole nucleus.

Strategies for Introducing Chloro and Methyl Groups on the Indole Nucleus

The introduction of chloro and methyl groups can be achieved either by starting with appropriately substituted precursors or by direct functionalization of the indole ring. Direct halogenation of indoles often occurs at the electron-rich C3 position. However, regioselective halogenation of the benzene (B151609) ring can be achieved under specific conditions or with the use of directing groups. For instance, a patent describes the synthesis of 6-chloro-1H-indole-3-carbaldehyde starting from 5-chloro-2-methyl-aniline, indicating that the substitution pattern of the final indole is determined by the starting aniline (B41778). google.com

Similarly, methylation can be performed on the indole ring, though controlling the position can be challenging. A synthesis of methyl 6-chloro-7-methyl-1H-indole-3-carboxylate has been reported, demonstrating the feasibility of having both chloro and methyl substituents on the benzene portion of the indole ring. acs.org

Precursor Design and Synthesis for this compound Analogues

The most straightforward approach to synthesizing this compound is through the Fischer indole synthesis starting from (3-chloro-5-methylphenyl)hydrazine. This precursor can be synthesized from 3-chloro-5-methylaniline (B1314063) through diazotization followed by reduction. The subsequent cyclization with a suitable carbonyl compound, such as pyruvic acid (followed by decarboxylation) or an equivalent, would yield the desired product.

A patent for the synthesis of 6-chloro-5-fluoroindole (B46869) utilizes 3-chloro-4-fluoroaniline, which is reacted with chloromethyl cyanide in the presence of aluminum trichloride. google.com This highlights the use of substituted anilines as key precursors in building the indole scaffold with a predefined substitution pattern. Another patent describes the synthesis of various chloro- and methyl-substituted indole-3-carbaldehydes from the corresponding substituted 2-methylanilines, further emphasizing the precursor-directed nature of these syntheses. google.com

Catalytic Approaches in Indole Synthesis

Catalytic methods have become increasingly important in organic synthesis due to their efficiency and selectivity. Various catalytic systems have been applied to the synthesis of indoles.

Palladium-based catalysts are widely used in modern indole syntheses. For example, a palladium-catalyzed annulation of ortho-iodoanilines and aldehydes provides a mild, ligandless, one-pot synthesis of indoles. organic-chemistry.org The Buchwald modification of the Fischer indole synthesis is another example of a palladium-catalyzed reaction. wikipedia.org

Copper-catalyzed reactions also offer efficient routes to indoles. As mentioned earlier, a ligand-free, copper-catalyzed domino reaction of 2-haloanilines and 1,3-dicarbonyl compounds is an effective method for preparing polysubstituted indoles. organic-chemistry.org

Gold catalysts have also been employed, particularly for the synthesis of complex indole structures. A relay catalysis involving Au(I) and a Brønsted acid has been used to synthesize polysubstituted cyclopentannulated indoles. rsc.org

Below is a table summarizing some of the catalytic approaches for indole synthesis:

Catalyst SystemReactantsProduct TypeReference
Cu₂O2-Haloanilines, 1,3-Dicarbonyl compoundsPolysubstituted indoles organic-chemistry.org
Palladium/NorborneneOxime esters, Aryl iodidesPolyfunctionalized indoles acs.orgnih.gov
Au(I)/Brønsted acid1-(2-Aminophenyl)prop-2-ynols, 1,3-DicarbonylsPolysubstituted cyclopentannulated indoles rsc.org
Palladium(II) acetateo-Iodoanilines, AldehydesIndoles organic-chemistry.org

Transition Metal-Catalyzed Domino Reactions for Indole Construction

Transition metal catalysis offers efficient pathways for constructing the indole core through domino reactions, which involve multiple bond-forming events in a single synthetic operation. arabjchem.org Palladium-based methodologies are particularly prevalent in the synthesis of nitrogen heterocycles. mdpi.com For instance, a one-pot synthesis of indoles can be achieved from electron-withdrawing substituted alkynes and anilines via a palladium-catalyzed oxidative annulation where oxygen serves as the oxidant. mdpi.com Another approach involves the copper(II)-catalyzed domino coupling and cyclization of 2-alkynylanilines with boronic acids to produce 1,2-disubstituted indoles. organic-chemistry.org

While direct synthesis of this compound via these specific domino reactions is not extensively detailed in the provided results, the general applicability of these methods to substituted anilines and alkynes suggests their potential utility. The choice of starting materials, such as a properly substituted aniline and alkyne, would be crucial for targeting the desired this compound structure.

Organocatalytic and Asymmetric Syntheses of Indole Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral indole derivatives. acs.org Chiral phosphoric acid catalysts, for example, can facilitate the enantioselective Friedel–Crafts alkylation of indoles with various electrophiles. In a study involving the reaction of indoles with 5-hydroxyfuran-2(5H)-one, 6-chloro-1H-indole was successfully employed, yielding the corresponding chiral γ-lactone in good yield (80%) and high enantioselectivity (95:5 er). acs.org This highlights the compatibility of the 6-chloroindole (B17816) scaffold with organocatalytic asymmetric transformations.

Furthermore, the development of chiral indole-phosphine oxazoline (B21484) ligands for palladium-catalyzed allylic alkylation reactions showcases another avenue for creating chiral molecules derived from the indole core. openmedicinalchemistryjournal.com While not directly applied to this compound in the cited literature, these methods demonstrate the potential for its use in asymmetric catalysis to generate enantiomerically enriched products.

Silver-Catalyzed Routes to Indole Scaffolds

Silver catalysis provides alternative routes for the synthesis and functionalization of indoles. bohrium.com Silver(I) salts, such as silver triflate (AgOTf), have been shown to catalyze the direct selanylation of indoles with diorganoyl diselenides. bohrium.com Silver-catalyzed reactions can also be employed for the synthesis of 3-sulfonylindoles from 3-alkynyl-N-tosyl anilines, although this can sometimes be accompanied by rearrangements. acs.org

One notable application of silver catalysis is the three-component coupling reaction of indoles, aldehydes, and N-methylanilines to furnish 3-aminoalkylated indoles. nih.gov This reaction proceeds efficiently with a catalytic amount of AgOTf. nih.gov The substrate scope of this reaction is broad, accommodating various substituted indoles and aldehydes, suggesting its applicability for the derivatization of this compound. nih.gov

Derivatization and Functionalization Strategies for this compound

Once the this compound core is synthesized, further modifications can be introduced at various positions of the indole ring. The functionalization of indoles at different positions is known to significantly impact their biological properties. nih.gov

Selective Functionalization at the Nitrogen and Carbon Positions

The indole ring possesses several sites for functionalization, with the C2 and C3 positions of the pyrrole (B145914) ring being highly reactive towards electrophilic substitution. nih.gov However, selective functionalization of the C4, C5, C6, and C7 positions on the benzene ring is more challenging due to their similar reactivity. nih.gov

Recent advancements have enabled regioselective C-H functionalization. For instance, the C6 position of indoles can be selectively arylated using a directing group approach with a copper catalyst. nih.gov The N-P(O)tBu2 group has been successfully used as a directing group, which can be easily removed after the desired functionalization. nih.gov While this was demonstrated for arylation, similar strategies could potentially be adapted for other substitutions on the 6-position of the indole ring.

Functionalization at the nitrogen atom (N1 position) is also a common strategy. For example, 6-chloroindole can be N-alkylated as part of a sequence to synthesize more complex heterocyclic systems. researchgate.net

Introduction of Diverse Chemical Moieties (e.g., Carboxylates, Pyrazines)

The introduction of various functional groups onto the this compound scaffold can lead to compounds with diverse properties.

Carboxylates: The synthesis of methyl 6-chloro-1H-indole-4-carboxylate has been documented, indicating that a carboxylate group can be incorporated into the chloro-substituted indole ring. nih.gov The general synthesis of such compounds can involve the esterification of a corresponding carboxylic acid. For example, this compound-2-carboxylic acid is a known compound that could serve as a precursor for ester derivatives. bldpharm.com

Pyrazines: The pyrazino[1,2-a]indole (B3349936) unit is a tricyclic system formed by fusing a pyrazine (B50134) ring to an indole. nih.gov The synthesis of these structures often involves the cyclization of an N-substituted indole bearing a reactive group at the C2 position. nih.gov For example, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can undergo intramolecular cyclization to form pyrazinoindoles. nih.gov By starting with an appropriately substituted this compound, it is conceivable to construct pyrazino-fused derivatives.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net In the context of indole synthesis, this often involves the use of less hazardous solvents, efficient catalysts, and milder reaction conditions. openmedicinalchemistryjournal.com

Conventional methods for indole synthesis are being increasingly replaced by greener alternatives that utilize ionic liquids, water as a solvent, solid acid catalysts, microwave irradiation, and nanoparticle catalysis under solvent-free conditions. openmedicinalchemistryjournal.com For example, the preparation of bis(indolyl)methanes can be achieved by reacting indoles and carbonyl compounds in water using dodecylsulfonic acid as a catalyst, often resulting in high yields and short reaction times. openmedicinalchemistryjournal.com

While the direct application of these specific green methodologies to the synthesis of this compound is not explicitly detailed, the broader trend in indole chemistry points towards the adoption of such sustainable practices. researchgate.netopenmedicinalchemistryjournal.com The use of water as a solvent, for instance, is a key aspect of green chemistry that has been successfully applied to the synthesis of various indole derivatives. openmedicinalchemistryjournal.com

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 4 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural map of 6-chloro-4-methyl-1H-indole can be assembled.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The predicted chemical shifts for this compound are influenced by the electron-donating methyl group at the C4 position and the electron-withdrawing chloro group at the C6 position. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a high chemical shift, typically above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons on the pyrrole (B145914) ring, H2 and H3, are anticipated to resonate at approximately 7.1-7.3 ppm and 6.5-6.7 ppm, respectively. The H2 proton often appears as a triplet due to coupling with H3 and the N-H proton, while the H3 proton typically appears as a triplet or doublet of doublets.

In the benzene (B151609) portion of the indole, the C4-methyl group will appear as a singlet in the aliphatic region, expected around 2.4-2.6 ppm. The remaining aromatic protons, H5 and H7, will have their chemical shifts dictated by the substituents. The H5 proton, situated between the methyl and chloro groups, is expected to be a singlet around 7.1 ppm. The H7 proton, adjacent to the chloro-substituted carbon, is predicted to appear as a singlet around 7.4 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
N-H> 8.0Broad Singlet (br s)
H27.1 - 7.3Triplet (t)
H36.5 - 6.7Triplet (t)
H5~ 7.1Singlet (s)
H7~ 7.4Singlet (s)
4-CH₃2.4 - 2.6Singlet (s)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The shifts are influenced by the hybridization and the electronic effects of neighboring atoms and functional groups. For this compound, nine distinct signals are expected.

The carbons of the pyrrole ring, C2 and C3, are expected around 123 ppm and 102 ppm, respectively. The bridgehead carbons, C3a and C7a, which are part of both rings, are predicted to resonate near 128 ppm and 136 ppm. The presence of the electron-donating methyl group at C4 will shield this carbon, leading to a predicted shift around 130 ppm, while the methyl carbon itself will appear at approximately 20 ppm. The C5 carbon, adjacent to both substituents, is expected around 122 ppm. The C6 carbon, directly bonded to the electronegative chlorine atom, will be deshielded and is predicted to have a chemical shift in the range of 128-130 ppm. Finally, C7 is anticipated to resonate around 111 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~ 123
C3~ 102
C3a~ 128
C4~ 130
C5~ 122
C6128 - 130
C7~ 111
C7a~ 136
4-CH₃~ 20

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations would be expected:

A cross-peak between the N-H proton and the H2 proton.

A strong cross-peak between the H2 and H3 protons, confirming their adjacency on the pyrrole ring.

No expected COSY correlations for the aromatic H5 and H7 protons as they are predicted to be singlets with no adjacent protons to couple with.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton, especially for connecting quaternary carbons. Key expected HMBC correlations include:

The protons of the 4-CH₃ group would show a strong correlation to C4, and weaker correlations to the adjacent C3a and C5 carbons.

The H5 proton would show correlations to C3a, C4, C6, and C7.

The H7 proton would show correlations to C5, C6, and C7a.

The H2 proton would show correlations to C3, C3a, and C7a, confirming the structure of the pyrrole ring and its fusion to the benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. For this compound, several characteristic absorption bands are expected. The most prominent would be the N-H stretching vibration, which for indoles typically appears as a sharp peak in the 3400-3500 cm⁻¹ region mdpi.comresearchgate.net. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹ researchgate.net.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Aromatic C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range researchgate.net. The C-N stretching vibration is typically observed between 1300 and 1200 cm⁻¹. The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which is expected in the 800-600 cm⁻¹ region umd.edu.

Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3400 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1600 - 1450
C-N Stretch1200 - 1300
C-Cl Stretch600 - 800

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For aromatic molecules like this compound, symmetric vibrations are often strong in the Raman spectrum.

A particularly strong and characteristic band in the Raman spectra of indoles is the W18 or indole ring breathing mode, which involves the stretching vibration of the entire indole ring nih.gov. This mode is typically observed around 1550-1600 cm⁻¹. Other prominent bands would include the symmetric stretching of the aromatic C=C bonds and the C-H in-plane bending modes. The C-Cl stretch, while visible in the IR, may also appear in the Raman spectrum. The symmetric C-H stretching of the methyl group would also be expected to produce a strong Raman signal.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas, providing an unambiguous identification.

For this compound, with the chemical formula C₉H₈ClN, HRMS is crucial for confirming its elemental composition. The technique provides the exact mass of the molecular ion, which can be compared against a theoretical value calculated from the masses of the most abundant isotopes of its constituent atoms. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with a second peak ([M+2]⁺) appearing at two mass units higher due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%) relative to the ³⁵Cl isotope (approximately 75.77%).

Ion FormulaDescriptionCalculated m/zExpected Relative Abundance
[C₉H₈³⁵ClN]⁺Molecular Ion ([M]⁺)165.0345100%
[C₉H₈³⁷ClN]⁺Isotopic Molecular Ion ([M+2]⁺)167.0316~32%

Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, a structural fingerprint of the compound can be established. The fragmentation of indoles is well-characterized and typically involves specific bond cleavages. scirp.orgnih.gov For this compound, the principal fragmentation processes are expected to involve the loss of the methyl group, the chlorine atom, and cleavage of the heterocyclic ring. A characteristic fragmentation of the indole core is the loss of hydrogen cyanide (HCN). scirp.org

A plausible fragmentation pathway would include:

Loss of a methyl radical (•CH₃): A primary fragmentation event leading to a stable ion.

Loss of a chlorine radical (•Cl): Cleavage of the carbon-chlorine bond.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the indole ring structure.

Plausible Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
150.0109•CH₃[M - CH₃]⁺
130.0653•Cl[M - Cl]⁺
138.0079HCN[M - HCN]⁺

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

While a specific crystal structure for this compound is not publicly available, analysis of related substituted indole compounds provides insight into the expected structural features. mdpi.commdpi.com The core indole ring system is known to be essentially planar. The molecular packing in the solid state would be significantly influenced by intermolecular forces, primarily hydrogen bonding and π–π stacking interactions. The N-H group of the indole ring is a hydrogen bond donor, which can form interactions with hydrogen bond acceptors, such as the chlorine atom of a neighboring molecule or other solvent molecules if present in the crystal.

The crystal structure of a related compound, 3-(benzylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, demonstrates how these interactions dictate the solid-state assembly. mdpi.com Its structure was determined to be in the monoclinic crystal system, stabilized by strong N-H···N hydrogen bonds. mdpi.com For this compound, similar forces would govern the crystal packing, leading to a highly ordered three-dimensional lattice.

Below is a table of representative crystallographic data for a substituted indole derivative to illustrate the type of information obtained from an X-ray diffraction experiment. mdpi.com

Representative Crystal Data for a Substituted Indole Compound
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
α (°)100.5010
β (°)98.6180
γ (°)103.8180

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The indole ring is an aromatic chromophore that exhibits characteristic absorption bands corresponding to π→π* transitions.

The photophysics of indole is dominated by two low-lying excited singlet states, labeled ¹Lₐ and ¹Lₑ. ru.nl The absorption spectrum of the parent indole molecule typically shows a strong band (¹Lₐ) around 270 nm and a weaker, more structured band (¹Lₑ) at longer wavelengths, near 290 nm. acs.org The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indole ring. nih.govcore.ac.uk

For this compound, the electronic transitions are influenced by both the methyl and chloro substituents:

4-Methyl group: As an electron-donating group (EDG), the methyl group is expected to have a modest effect on the absorption spectrum. nih.gov

6-Chloro group: The chlorine atom has a dual effect. It is inductively electron-withdrawing but can also donate electron density through resonance. The net effect on the absorption maxima (λₘₐₓ) depends on the balance of these factors. Generally, electron-withdrawing groups on the indole ring can lead to a bathochromic (red) shift of the absorption bands. nih.gov

The combined influence of these substituents on the indole chromophore will determine the precise λₘₐₓ values for this compound. A comparison with related compounds helps to predict the approximate absorption region. acs.orgnih.gov

UV Absorption Maxima (λₘₐₓ) for Indole and Related Derivatives
Compoundλₘₐₓ (nm)Solvent
Indole~270, ~280, ~290Ethanol
4-Methylindole275Ethanol nih.gov
6-Hydroxyindole273, 301Cyclohexane nih.gov
This compound (Predicted)~275 - 300Nonpolar Solvent

Computational and Theoretical Investigations of 6 Chloro 4 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For 6-chloro-4-methyl-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the minimum energy structure. nih.govresearchgate.net The process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a prediction of bond lengths, bond angles, and dihedral angles. These optimized geometric parameters can then be compared with experimental data from techniques like X-ray crystallography if available. researchgate.net The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped onto the optimized structure to visualize electron-rich and electron-poor regions.

Table 1: Illustrative Example of DFT-Calculated Geometrical Parameters This table shows representative data that would be generated from a DFT geometry optimization. The values are not specific to this compound.

ParameterBond/AngleCalculated Value
Bond LengthC4-C51.40 Å
Bond LengthC6-Cl1.75 Å
Bond LengthN1-H11.01 Å
Bond AngleC5-C6-C7120.5°
Bond AngleC3-C4-CH3121.0°
Dihedral AngleC2-N1-C7a-C4179.9°

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would provide the energies of these orbitals and visualizations of their spatial distribution. This analysis helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For instance, the locations of the HOMO and LUMO lobes indicate the most probable regions for interaction with other reagents.

Table 2: Representative Frontier Molecular Orbital Data This table illustrates the type of data obtained from an FMO analysis. The values are hypothetical.

OrbitalEnergy (eV)Description
HOMO-5.85Indicates regions of nucleophilicity
LUMO-0.95Indicates regions of electrophilicity
HOMO-LUMO Gap4.90Correlates with chemical reactivity and stability

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. rsc.org These calculations provide predicted chemical shifts that can be correlated with experimental data to confirm structural assignments. nih.govchemrxiv.org Machine learning approaches have also been developed to predict chemical shifts with high accuracy based on QM calculations. escholarship.orgbohrium.com

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in an Infrared (IR) spectrum. DFT calculations can predict these frequencies, which relate to the stretching, bending, and torsional motions of the bonds. researchgate.net Comparing the calculated vibrational spectrum with an experimental one can help assign the observed bands to specific functional groups and vibrational modes. youtube.comyoutube.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths, can be used to simulate a theoretical UV-Vis spectrum, which helps in understanding the electronic transitions responsible for the observed absorption bands. arxiv.orgresearchgate.net

Table 3: Example of Predicted vs. Experimental Spectroscopic Data This table provides a template for comparing theoretical and experimental data. The values are for illustrative purposes only.

SpectrumParameterCalculated ValueExperimental Value
¹³C NMRC6 Chemical Shift128.5 ppm127.9 ppm
¹H NMRN1-H Chemical Shift8.10 ppm8.05 ppm
IRN-H Stretch3450 cm⁻¹3420 cm⁻¹
UV-Visλmax278 nm275 nm

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the molecule's conformational flexibility and its interactions with the surrounding environment.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. gmu.edu For a relatively rigid molecule like this compound, the primary focus might be on the orientation of the methyl group. However, for more flexible derivatives, this analysis is crucial for understanding the molecule's preferred shape.

Tautomerism is the equilibrium between two or more structural isomers that are readily interconvertible, most often through the migration of a proton. nih.gov While this compound itself is expected to be stable in its indole (B1671886) form, computational studies can explore the energetic feasibility of other potential tautomers. By calculating the relative energies of different tautomeric forms, it is possible to predict which form will predominate under given conditions. researchgate.net

The properties and stability of a molecule can be significantly influenced by its solvent environment. Solvation models are used to simulate these effects computationally. These models can be broadly categorized as implicit or explicit.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient for estimating how the solvent affects the molecule's energy and electronic structure.

Explicit Solvation Models: In these more complex models, individual solvent molecules are included in the calculation. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach where the solute (this compound) is treated with quantum mechanics and the surrounding solvent molecules are treated with less computationally expensive molecular mechanics. miami.edu This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

These models are critical for accurately predicting properties like UV-Vis absorption shifts (solvatochromism) and understanding the stability of the molecule in different solutions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Development of Predictive Models for Biological Activity

No published studies were found that detail the development of QSAR models specifically for this compound or a series of its close analogs. Such a study would typically involve the compilation of a dataset of molecules with their corresponding biological activities, the calculation of molecular descriptors, and the use of statistical methods to build a predictive model.

Ligand-based and Structure-based Drug Design Methodologies

Similarly, there is no available research detailing the use of this compound in either ligand-based or structure-based drug design studies. Ligand-based approaches would rely on the knowledge of other active molecules to develop pharmacophore models or similarity-based methods, while structure-based design would require the three-dimensional structure of a biological target in complex with this specific ligand.

Table of Compound Names

Chemical Reactivity and Mechanistic Studies of 6 Chloro 4 Methyl 1h Indole

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a hallmark reaction of the electron-rich indole (B1671886) ring. The preferred site of attack is typically the C3 position of the pyrrolic ring, as this leads to a more stable cationic intermediate where the aromaticity of the benzene (B151609) ring is preserved. stackexchange.com

Key electrophilic substitution reactions for indoles include halogenation, nitration, and formylation (e.g., the Vilsmeier-Haack reaction). ijpcbs.comwikipedia.org For 6-chloro-4-methyl-1H-indole, the regioselectivity is governed by the combined electronic effects of the substituents on the benzene ring.

Table 1: Common Electrophilic Aromatic Substitution Reactions on Indoles.
ReactionReagentsTypical Product
NitrationHNO3/H2SO4 or other nitrating agents (e.g., CF3COONO2)3-Nitroindole derivatives nih.gov
HalogenationNBS, NCS, SO2Cl23-Haloindole derivatives
Vilsmeier-Haack FormylationPOCl3, DMFIndole-3-carboxaldehyde wikipedia.orgchemistrysteps.com
Friedel-Crafts AcylationAcyl chloride, Lewis acid3-Acylindole derivatives chemijournal.com

The reactivity and regioselectivity of electrophilic attack on the this compound ring are a result of the competing influences of the methyl and chloro substituents.

Methyl Group (C4): The methyl group is an electron-donating group (EDG) through hyperconjugation and a weak inductive effect. As an activating group, it increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself (C3, C5, and C7). Its presence at C4 strongly activates the C3 and C5 positions.

Combined Effect: The primary site for electrophilic substitution on the indole ring remains the C3 position, as it does not disrupt the benzene ring's aromaticity in the intermediate. stackexchange.com The C4-methyl group further activates this position. Attack on the benzene ring is less favorable but possible under certain conditions. When considering substitution on the benzene ring, the directing effects become crucial. The C4-methyl group activates C5 and C7, while the C6-chloro group also directs to C5 and C7. Therefore, any substitution on the benzenoid ring would be strongly favored at the C5 and C7 positions. For instance, nitration of indoles with electronegative substituents has been shown to occur on the benzene ring. umn.edu Studies on 4-methyl-Boc-indole have indicated that steric hindrance at the 4-position can influence reactivity. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Attack on this compound.
Position of AttackActivating/Deactivating InfluenceDirecting EffectPredicted Outcome
C2Less favorable than C3-Minor product, unless C3 is blocked
C3Highly activated (pyrrole ring)Activated by C4-MethylMajor product
C5Deactivated by C6-Chloro (inductive)Activated by C4-Methyl (ortho) and C6-Chloro (ortho)Possible site for substitution on the benzene ring
C7Deactivated by C6-Chloro (inductive)Activated by C4-Methyl (para) and C6-Chloro (para)Possible site for substitution on the benzene ring

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) on an aryl halide like 6-chloro-1H-indole is generally challenging because the indole ring system is electron-rich, which disfavors attack by nucleophiles. youtube.comyoutube.com For an SNAr reaction to proceed via the addition-elimination mechanism, the aromatic ring typically requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate. youtube.com

In this compound, the methyl group is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the C6-chloro atom by common nucleophiles under standard SNAr conditions is expected to be very slow or unsuccessful.

However, nucleophilic substitution could potentially be achieved under specific conditions:

Benzyne (B1209423) Mechanism: Under the influence of a very strong base (e.g., sodium amide, NaNH₂), an elimination-addition reaction can occur via a highly reactive benzyne intermediate. This mechanism is not dependent on the electronic nature of substituents in the same way as the SNAr mechanism. youtube.com

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, provide a powerful alternative for the functionalization of aryl chlorides. These reactions proceed through a different mechanistic pathway involving oxidative addition and reductive elimination and are highly effective for forming C-N, C-O, and C-C bonds where traditional SNAr reactions fail.

Directed SNAr: Recent research has shown that directing groups, such as an ortho-amide, can facilitate nucleophilic substitution on arenes that lack strong electron-withdrawing groups. rsc.org

Cycloaddition and Rearrangement Reactions Involving the Indole Ring

The indole nucleus can participate in a variety of pericyclic reactions, including cycloadditions and rearrangements.

Cycloaddition Reactions: The C2=C3 double bond of the indole ring can act as a 2π component (dienophile) in [4+2] cycloaddition reactions (Diels-Alder reactions). wikipedia.orgorganic-chemistry.org Alternatively, the indole system can serve as a 4π component. For example, indole-2,3-quinodimethanes can act as dienes in Diels-Alder reactions. chempedia.info The substituents on the indole ring can influence the feasibility and outcome of these reactions. Intramolecular [4+2] cycloadditions of substituted ynamides have been used to construct highly substituted indoles. acs.orgnih.gov While specific studies on this compound are scarce, it is expected to undergo cycloaddition reactions typical for substituted indoles, with the electronic nature of the substituents affecting the HOMO-LUMO energy levels of the π-system. nih.govresearchgate.netresearchgate.net

Rearrangement Reactions: Substituted indoles can undergo various rearrangement reactions, often under acidic conditions. A notable example is the acid-catalyzed 1,2-migration of substituents from the C3 position to the C2 position. This reaction, often facilitated by strong acids like trifluoromethanesulfonic acid, provides a route to C2-substituted indoles from more readily available C3-substituted precursors. nih.gov While this applies to substituents at C3, other rearrangements, such as the Bischler indole synthesis, can involve rearrangements during the cyclization step to form the indole core itself. bhu.ac.in

Mechanistic Elucidation of Catalytic Transformations in Indole Chemistry

Catalytic methods are indispensable for the synthesis and functionalization of indoles. For this compound, the chloro-substituent at C6 serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (C-C bond formation), Heck (C-C bond formation), and Buchwald-Hartwig (C-N or C-O bond formation) are fundamental in modern organic synthesis. mdpi.comacs.org The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form an organopalladium(II) complex.

Transmetalation (for Suzuki): The organopalladium(II) complex reacts with an organoboron reagent, transferring the organic group from boron to palladium.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new bond and regenerating the Pd(0) catalyst. rsc.orgchemrevlett.com

The efficiency of these reactions can be influenced by the ligands on the palladium catalyst and the electronic properties of the indole substrate.

C-H Activation: More recently, direct C-H activation has emerged as a powerful strategy for indole functionalization, avoiding the need for pre-functionalized starting materials like halo-indoles. mdpi.com Palladium catalysis can be used to form C-C bonds via intramolecular C-H activation. mdpi.com While the chloro group at C6 is a prime site for cross-coupling, catalytic methods could also potentially target the C-H bonds at C2, C3, C5, or C7 for functionalization, with regioselectivity being a key challenge controlled by the catalyst and directing groups.

Mechanistic studies, often combining experimental kinetics, isotopic labeling, and computational (DFT) calculations, are crucial for understanding and optimizing these catalytic transformations. acs.orgcsic.esresearchgate.net For instance, in Friedel-Crafts alkylations of indoles catalyzed by chiral metal complexes, mechanistic studies have elucidated the role of the catalyst in activating the electrophile and controlling enantioselectivity. csic.es

Applications of 6 Chloro 4 Methyl 1h Indole and Its Structural Congeners in Advanced Research

Medicinal Chemistry Research

In the field of medicinal chemistry, the 6-chloro-indole framework is a key feature in a variety of investigational compounds. Researchers leverage this and related structures to design molecules with specific biological activities, aiming to address unmet medical needs.

The journey of a new drug from concept to clinic often begins with the identification of a promising "lead compound." Structural congeners of 6-chloro-4-methyl-1H-indole have emerged as significant lead structures in preclinical drug discovery.

A prominent example is the discovery of PF-06409577 (6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), a direct activator of AMP-activated protein kinase (AMPK). nih.govacs.org This compound was identified following a high-throughput screening (HTS) campaign that found an initial indazole amide hit. Subsequent optimization of this initial hit, which involved replacing the indazole core with an indole (B1671886) structure to improve oral absorption, led to the identification of PF-06409577. nih.gov Based on its promising preclinical profile as a potential treatment for diabetic nephropathy, this 6-chloro-indole derivative was advanced into first-in-human clinical trials. nih.govacs.org

The indole nucleus is present in a wide array of molecules that have been investigated in preclinical models for various diseases, including cancer, infections, and neurological disorders. ijpsr.commdpi.com For instance, a series of 1H-indole-2-carboxamides were synthesized and evaluated as allosteric modulators of the cannabinoid receptor 1 (CB1). ijpsr.com Similarly, spirooxindole derivatives have been identified as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. acs.org These examples underscore the role of the substituted indole framework in generating lead compounds for diverse therapeutic targets.

Table 1: Examples of Indole-Based Lead Compounds in Preclinical Research

Compound Class Target Therapeutic Area Key Findings
6-Chloro-indole carboxylic acids (e.g., PF-06409577) AMPK Activator Diabetic Nephropathy Identified through HTS and optimization; advanced to clinical trials. nih.govacs.org
Spirooxindole Pyrrolidines MDM2-p53 Interaction Cancer Potent and orally active inhibitors developed through extensive SAR studies. acs.org
1H-indole-2-carboxamides CB1 Receptor Allosteric Modulators Neurological Disorders SAR studies led to the identification of potent modulators. ijpsr.com
6-Chloro-1-phenylbenzazepines Dopamine (B1211576) D1 Receptor Neurological Disorders SAR studies identified a selective D1 receptor antagonist. mdpi.comcuny.edu

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how chemical structure influences biological activity. By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its function. Numerous SAR studies have been conducted on bioactive derivatives containing the 6-chloro-indole or related scaffolds.

In the development of MDM2 inhibitors based on a spirooxindole core, extensive modifications were made to five different regions of the lead molecule. acs.org These studies revealed that hydrophobic groups, such as cyclohexyl or 3,3'-cyclobutyl, at a specific position (site A) were crucial for strong binding affinity to MDM2. Replacing the cyclohexyl group with a cyclobutyl group resulted in a 6-fold decrease in potency, demonstrating the sensitivity of the target to the size and nature of this substituent. acs.org

Another comprehensive SAR study focused on 6-chloro-1-phenylbenzazepines to explore their affinity for the dopamine D1 receptor (D1R). mdpi.comcuny.edu Researchers synthesized analogs with variations at multiple positions. These studies established that a 6-chloro group enhances D1R affinity and that the nitrogen atom of the benzazepine ring tolerates methyl and allyl substituents for high affinity. The investigation led to the identification of a compound with a Ki of 30 nM for D1R and 6-fold selectivity over the related D5R. cuny.edu

Table 2: SAR Findings for 6-Chloro-1-phenylbenzazepine Derivatives as D1R Ligands

Compound N-3 Substituent C-8 Substituent D1R Ki (nM) D5R Ki (nM)
14a H -NH2 170 360
15a -CH3 -NH2 30 180
16a -Allyl -NH2 140 340
15c -CH3 -NHSO2CH3 40 300

Data synthesized from studies on 6-chloro-1-phenylbenzazepine analogs, demonstrating the impact of substitutions on receptor binding affinity. cuny.edu

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. In vitro assays and in silico modeling are powerful tools for elucidating these interactions and the subsequent effects on cellular biology.

Derivatives of 6-chloro-indole have been extensively studied as modulators of enzyme activity. The AMPK activator PF-06409577 serves as a prime example. In vitro pharmacological studies showed that this compound has a dual mode of action: it acts as an allosteric activator of AMPK and also protects the crucial Threonine 172 residue on the enzyme's α-subunit from dephosphorylation, thereby prolonging its active state. acs.org A novel time-resolved fluorescence resonance energy transfer (TR-FRET) assay was specifically developed to identify compounds with this dual pharmacology. acs.org Several structurally diverse compounds, including PF-06409577, have been shown to bind to a specific allosteric pocket on the AMPK enzyme complex. nih.gov

Beyond AMPK, other indole-based compounds have been investigated as inhibitors of various enzymes. For example, derivatives of 6H-benzo[b]indeno[1,2-d]thiophen-6-one were designed and evaluated as inhibitors of protein kinase DYRK1A, a target with potential applications in cancer and Alzheimer's disease. rsc.org These SAR studies led to compounds with IC50 values as low as 35 nM against DYRK1A. rsc.org

Table 3: Enzyme Modulation by Indole Congeners

Compound/Series Target Enzyme Activity Potency
PF-06409577 AMPK Activator EC50 = 7-81 nM (depending on isoform)
6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives DYRK1A Inhibitor IC50 = 35-116 nM
Halo-substituted ester/amide derivatives Urease Inhibitor IC50 as low as 1.6 nM

This table summarizes the enzymatic activity of various indole-related structural classes from preclinical studies. rsc.orgsemanticscholar.org

The interaction of a compound with its molecular target initiates a cascade of events that modulates cellular pathways. The activation of AMPK by compounds like PF-06409577 is known to impact cellular energy homeostasis. nih.gov In hepatocytes, AMPK activation leads to the inhibition of lipogenesis (fat synthesis) and the stimulation of fatty acid oxidation, which is a desirable profile for treating conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov

Indole derivatives, more broadly, have been implicated in the modulation of fundamental cellular processes like apoptosis (programmed cell death) and autophagy (cellular self-digestion). nih.gov These two pathways are intricately linked and play crucial roles in both normal physiology and diseases like cancer and neurodegeneration. nih.gov For instance, studies on different cell lines have shown that certain compounds can modulate the expression of key genes involved in these pathways. These include pro-apoptotic genes like CASP3 and BAX, anti-apoptotic genes like BCL2, and autophagy-related genes such as BECN1 and MAP1LC3B. vestnikugrasu.org While specific studies on this compound are limited in this context, the broader class of indole compounds is an active area of research for developing modulators of these critical cellular pathways.

Many drugs exert their effects by binding to cellular receptors, acting as either agonists (activators) or antagonists (blockers). Preclinical binding studies are essential to determine the affinity and selectivity of a compound for its intended receptor target versus other receptors.

As previously mentioned, SAR studies on 6-chloro-1-phenylbenzazepines identified potent and selective antagonists for the dopamine D1 receptor. mdpi.comcuny.edu Radioligand binding assays are a standard in vitro method used in such studies. These assays measure the ability of a test compound to displace a known radioactive ligand from the receptor, from which the binding affinity (Ki) can be calculated. The most promising compound from this series, 15a, was shown to function as a D1R antagonist in downstream functional assays that measure cAMP signaling. cuny.edu

In addition to dopamine receptors, other indole derivatives have been developed to target different receptor systems. For example, a series of substituted 1H-indole-2-carboxamides were synthesized and evaluated in calcium mobilization assays for their ability to act as allosteric modulators of the CB1 receptor. ijpsr.com The preclinical validation of such receptor-binding compounds involves a suite of in vitro and in vivo studies to confirm their affinity, selectivity, and target engagement in a biological system. nih.gov

Exploration as Antineoplastic Agents

The indole framework is integral to numerous natural and synthetic anticancer agents. nih.govencyclopedia.pub Basic mechanisms underpinning their antineoplastic effects include the disruption of microtubule dynamics, inhibition of crucial protein kinases, and interference with DNA maintenance enzymes. nih.govencyclopedia.pub

Agents that interfere with the polymerization of tubulin into microtubules are a cornerstone of cancer chemotherapy, as they disrupt mitosis and lead to apoptotic cell death. tandfonline.com The indole nucleus is a well-established pharmacophore for designing potent tubulin polymerization inhibitors, many of which target the colchicine-binding site on β-tubulin. nih.govnih.gov

Structure-activity relationship (SAR) studies reveal that substitutions on the indole ring are critical for activity. For instance, modifications at the C-6 position have been shown to play an important role in the cytotoxic and tubulin-inhibiting effects of certain indole derivatives. nih.gov One study on sulfur-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring on the indole nucleus found that 6- and 7-heterocyclyl-1H-indole derivatives were particularly potent. nih.gov Specifically, one 6-substituted derivative demonstrated a strong ability to inhibit tubulin polymerization with an IC₅₀ value of 0.58 µM. nih.gov Another class of fused indole derivatives has also been developed as tubulin polymerization inhibitors, with lead compounds showing IC₅₀ values as low as 0.15 µM. nih.gov These findings underscore the potential of substituted indoles, including chloro-methyl congeners, as a promising scaffold for novel antimitotic agents. nrfhh.com

Compound ClassSpecific DerivativeTubulin Polymerization Inhibition (IC₅₀)Reference
Sulfur-Spaced TMP Indole6-Heterocyclyl-1H-indole derivative (1k)0.58 ± 0.06 µM nih.gov
Fused Indole DerivativeCompound 210.15 ± 0.07 µM nih.gov
Indole–Triazole HybridCompound 9p8.3 µM nrfhh.com

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer. The indole scaffold has been successfully employed to develop inhibitors for multiple kinase families.

Recent research has focused on chloro-indole derivatives as potent kinase inhibitors. A novel series of 5-chloro-indole-2-carboxylate derivatives was designed and synthesized to target mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways. Several of these compounds exhibited significant antiproliferative activity, with GI₅₀ values in the nanomolar range (29 nM to 78 nM). The most potent derivative, 3e, showed an IC₅₀ value of 68 nM against EGFR, which was 1.2-fold more potent than the reference drug erlotinib. Furthermore, compounds 3b and 3e displayed an 8-fold selectivity for the resistant EGFRT790M mutant over the wild-type protein. In other studies, the inclusion of a 6-chloro substituent on an azaindole framework was found to improve potency against p38 kinase.

Compound SeriesTarget KinaseMost Potent DerivativeInhibition (IC₅₀)Reference
5-Chloro-indole-2-carboxylatesEGFR3e68 nM
BRAFV600E3eMore potent than Erlotinib

Targeting enzymes involved in DNA topology and epigenetic regulation represents another key strategy in cancer therapy. nih.govencyclopedia.pub DNA topoisomerases manage DNA supercoiling during replication, while histone deacetylases (HDACs) regulate gene expression by modifying chromatin structure. nih.gov The indole scaffold has been identified as a viable starting point for the development of inhibitors for both enzyme classes. nih.govencyclopedia.pub

For example, Makaluvamine, a marine-derived indole alkaloid, is known to inhibit DNA topoisomerase II. nih.gov A synthetic analog of Makaluvamine demonstrated potent cytotoxicity against human lung cancer cell lines with IC₅₀ values of 0.3 µM (A549) and 0.58 µM (H1299). nih.gov

In the field of epigenetics, researchers have developed indole-3-butyric acid derivatives as highly potent HDAC inhibitors. One lead compound, I13, exhibited nanomolar inhibitory activity against several HDAC isoforms and showed greater antiproliferative activity against various cancer cell lines than the approved drug SAHA (vorinostat).

Target ClassCompound SeriesDerivativeTarget/Cell LineInhibition (IC₅₀)Reference
DNA Topoisomerase IIMakaluvamine AnalogCompound 60A549 Lung Cancer0.3 µM nih.gov
Histone Deacetylase (HDAC)Indole-3-butyric acidI13HDAC113.9 nM
HDAC312.1 nM
HDAC67.71 nM

Investigation as Antimicrobial and Antifungal Scaffolds

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial and antifungal properties. Chloro-substituted indoles, in particular, have demonstrated significant potential in this area.

Drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis pose a significant global health threat. Indole derivatives have shown promising activity against these challenging organisms.

Studies on hybrid antibacterial agents have shown that the position of the chloro substituent on the indole ring is crucial for anti-MRSA activity. In one series of trans-indole substituted compounds, a derivative with a 6-chloro indole moiety (compound 4c) displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA. Another study investigating fluorinated benzothiophene-indole hybrids also reported on the activity of 6-chloro-1H-indol-3-yl derivatives against both MRSA and methicillin-sensitive S. aureus (MSSA) strains. Beyond MRSA, a class of compounds known as indoleamides has been identified with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Compound ClassDerivativePathogenActivity (MIC)Reference
Trans-indole DerivativeCompound 4c (6-chloro indole)MRSA16 µg/mL
Cis-indole DerivativeCompound 3c (6-chloro indole)MRSA (USA300 Lac* lux)32 µg/mL
Chloroindole4-chloroindole (B13527)S. aureus50 µg/mL
IndoleamideLead CompoundM. tuberculosisPotent activity reported

Understanding the mechanism of action is vital for developing new antimicrobials. For indole derivatives, a primary mechanism appears to be the disruption of bacterial cell membrane integrity. Several studies have demonstrated that chlorinated indoles can cause physical damage to the bacterial membrane.

One study on chloroindoles against Vibrio parahaemolyticus found that both 4-chloroindole and 7-chloroindole (B1661978) caused visible membrane damage. This membrane perturbation can lead to depolarization, increased permeability, and leakage of essential intracellular contents, ultimately resulting in cell death. Research on a chlorinated indole sesquiterpene, chloroxiamycin, confirmed its ability to disrupt the cell wall and membrane of MRSA. This mechanism is distinct from many conventional antibiotics that inhibit specific enzymatic pathways like cell wall biosynthesis, suggesting that indole-based compounds could be effective against pathogens resistant to other drug classes.

Research into Anti-inflammatory Properties (mechanistic studies)

Indole derivatives have been extensively investigated for their anti-inflammatory potential, with research elucidating their mechanisms of action in modulating key inflammatory pathways. These compounds offer promising avenues for the development of new anti-inflammatory agents with potentially improved side-effect profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanistic studies have revealed that certain indole derivatives exert their anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. One compound from this series demonstrated selective inhibition of COX-2 expression, which is a key mediator of inflammation and pain, while showing gastric sparing activity, a significant advantage over non-selective COX inhibitors that can cause gastrointestinal issues. nih.gov Docking studies of these derivatives have further illuminated their binding potential with the COX-2 enzyme, showing interactions similar to the established anti-inflammatory drug, indomethacin. nih.gov

Beyond COX inhibition, indole derivatives have been shown to modulate other critical inflammatory signaling pathways. Research has identified novel indole derivatives that can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. frontiersin.org Some indole-chalcone hybrids have demonstrated analgesic and anti-inflammatory activities in vivo, with mechanistic studies indicating that their effects are mediated through the inhibition of p38 and ERK phosphorylation within the MAPK signaling pathway. nih.gov This dual inhibition of key inflammatory cascades highlights the multifaceted anti-inflammatory potential of indole-based compounds.

Table 1: Mechanistic Insights into the Anti-inflammatory Properties of Indole Derivatives

Mechanism of Action Key Molecular Targets Therapeutic Implication
Enzyme Inhibition COX-2 Reduction of prostaglandin (B15479496) synthesis, leading to decreased inflammation and pain with potentially fewer gastrointestinal side effects. nih.gov

Studies in Metabolic Disorder Interventions (mechanistic insights)

The role of indole derivatives, particularly those produced by the gut microbiota from tryptophan metabolism, is increasingly being recognized in the context of metabolic disorders. These compounds can act as signaling molecules, influencing host metabolism and offering potential therapeutic strategies for conditions like type 2 diabetes.

Mechanistic studies have shown that indole derivatives can improve glucose homeostasis and insulin (B600854) sensitivity. frontiersin.org Indole-3-propionic acid (IPA), a metabolite of tryptophan, has been shown to enhance insulin sensitivity and improve blood glucose levels. frontiersin.org Another derivative, indole-3-acrylate (IA), is reduced to indole-3-propionic acid (IPA), which is known to have neuroprotective effects and positively influence metabolic pathways, including glucose homeostasis. nih.gov These effects are, in part, mediated by the activation of receptors such as the aryl hydrocarbon receptor (AHR) and the pregnane (B1235032) X receptor (PXR). dovepress.com Activation of these receptors can regulate glycolipid metabolism and stimulate the release of glucagon-like peptide 1 (GLP-1), an important hormone in glucose regulation. dovepress.com

Furthermore, indole derivatives play a crucial role in maintaining gut barrier function and modulating the gut microbiome, both of which are intrinsically linked to metabolic health. frontiersin.orgnih.gov Indole-3-acrylate (IA) enhances gut barrier function and has anti-inflammatory properties. nih.gov By correcting intestinal microbial disorders and preserving the integrity of the intestinal barrier, these compounds can prevent the translocation of inflammatory molecules like endotoxins into the bloodstream, a factor known to contribute to insulin resistance. frontiersin.orgdovepress.com

Table 2: Mechanistic Insights of Indole Derivatives in Metabolic Disorders

Indole Derivative Mechanism of Action Potential Therapeutic Benefit
Indole-3-propionic acid (IPA) Increases insulin sensitivity, improves blood glucose. frontiersin.org Management of type 2 diabetes.
Indole-3-acrylate (IA) Enhances gut barrier function, modulates immune response. nih.gov Reduction of systemic inflammation associated with metabolic disorders.

Research into Neurodegenerative Disease Management (mechanistic insights)

Indole-based compounds are at the forefront of research into novel therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their diverse biological activities, including antioxidant, anti-inflammatory, and anti-aggregation properties, allow them to target multiple pathological pathways implicated in these complex disorders. hilarispublisher.comhilarispublisher.com

A key mechanism by which indole derivatives exert their neuroprotective effects is through their potent antioxidant activity. hilarispublisher.comhilarispublisher.com Compounds like melatonin, an indoleamine, and its analogs can effectively scavenge free radicals and bolster the body's endogenous antioxidant defenses, thereby mitigating the oxidative stress that contributes to neuronal damage and apoptosis in neurodegenerative conditions. hilarispublisher.comhilarispublisher.com

Protein misfolding and aggregation are central to the pathology of many neurodegenerative diseases. hilarispublisher.comhilarispublisher.com Indole derivatives, such as indirubin (B1684374) and its analogs, have been shown to interfere with the aggregation of amyloid-beta (Aβ) and alpha-synuclein (B15492655), the proteins that form the characteristic plaques and Lewy bodies in Alzheimer's and Parkinson's disease, respectively. hilarispublisher.comhilarispublisher.com By inhibiting the fibrillation process, these compounds can reduce the neurotoxicity associated with these protein aggregates. hilarispublisher.com

Furthermore, the anti-inflammatory properties of indole derivatives are crucial for their neuroprotective potential. Chronic neuroinflammation is a common feature of neurodegenerative diseases and exacerbates neuronal damage. hilarispublisher.com Tryptophan metabolites, such as those from the kynurenine (B1673888) pathway, can modulate immune responses and decrease the production of pro-inflammatory cytokines. hilarispublisher.com For example, kynurenic acid acts as an antagonist at NMDA receptors, which helps to reduce excitotoxicity, a major mechanism of neuronal injury. hilarispublisher.comhilarispublisher.com

Table 3: Neuroprotective Mechanisms of Indole Derivatives

Mechanism Specific Action Relevance to Neurodegenerative Disease
Antioxidant Scavenging of free radicals, enhancement of endogenous antioxidant defenses. hilarispublisher.comhilarispublisher.com Reduction of oxidative stress-induced neuronal damage.
Anti-aggregation Inhibition of amyloid-beta and alpha-synuclein fibrillation. hilarispublisher.comhilarispublisher.com Prevention of toxic protein aggregate formation.
Anti-inflammatory Modulation of immune responses, reduction of pro-inflammatory cytokines. hilarispublisher.comhilarispublisher.com Attenuation of chronic neuroinflammation.

Materials Science Applications

The indole moiety is not only a critical pharmacophore in drug discovery but also a valuable building block in materials science. Its electron-rich nature and planar structure impart unique optical and electronic properties to materials, making indole derivatives highly suitable for a range of applications in organic electronics, functional polymers, and dye chemistry.

Organic Electronics and Optoelectronics (e.g., organic light-emitting diodes, photovoltaics)

Indole-based materials have garnered significant attention for their use in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net The tunable electronic properties of indole derivatives allow for the rational design of materials with specific functions, such as hole transport, electron transport, or light emission.

In the realm of OLEDs, indole derivatives have been successfully employed as high-triplet-energy hole transport materials, which are crucial for achieving high efficiency in blue phosphorescent OLEDs. skku.edu The rigid and planar structure of some indole-based compounds contributes to their high thermal stability, a desirable characteristic for device longevity. researchgate.net Furthermore, the development of π-expanded indoloindolizines has led to a new class of stable and tunable polycyclic aromatic compounds that exhibit vivid colors and fluorescence across the visible spectrum, making them promising candidates for optoelectronic applications. chemrxiv.org

Indole derivatives also serve as excellent electron donor moieties in the design of metal-free organic dyes for DSSCs. researchgate.net The electron-donating nature of the indole core facilitates efficient charge separation and injection into the semiconductor material upon light absorption, which is a critical process for the conversion of light to electricity. researchgate.net

Functional Polymers and Nanomaterials based on Indole Derivatives

The incorporation of indole units into polymer backbones has led to the development of functional polymers with a wide range of interesting properties and applications. These indole-based polymers can exhibit good thermal stability, strong solid-state fluorescence, and electroactivity, making them suitable for various advanced applications. rsc.orgresearchgate.net For instance, poly(N-arylene diindolylmethane)s have been synthesized and shown to be good blue-light emitters with high quantum yields. rsc.orgresearchgate.net

Indole-based functional polymers can be synthesized through various polymerization techniques, including catalyst-free C-N coupling reactions, which allow for the creation of well-defined structures with high molecular weights. rsc.orgresearchgate.net The resulting polymers can be designed to have specific properties, such as being responsive to stimuli like acids, which enables their use as fluorescent polymer sensors. researchgate.net

In the field of nanomaterials, indole derivatives have been utilized in the creation of nanocomposites and as building blocks for drug delivery systems. materialsciencejournal.orgnih.gov Polyindole (PIn) can be combined with inorganic nanoparticles, such as Fe2O3, Al2O3, and TiO2, to form nanocomposites with enhanced thermal stability and electrochemical properties. materialsciencejournal.org In nanomedicine, the indole scaffold is a key component of several anticancer agents, and nanotechnology-based delivery systems are being developed to improve their efficacy and reduce toxicity. nih.gov

Dye and Pigment Chemistry

The history of indole chemistry is deeply intertwined with the study of the dye indigo (B80030), a vibrant blue pigment that has been used for centuries. wikipedia.org Indigo and its derivatives, known as indigoids, are a class of pigments that can produce a range of colors, including red, green, blue, and purple. britannica.com The intense color of these compounds arises from their extended π-conjugated systems.

The synthesis of indigo dyes can be achieved from indole derivatives through various chemical and enzymatic methods. mdpi.comresearchgate.net Modern research focuses on developing more environmentally friendly and sustainable methods for the production of these dyes. For example, enzymatic methods using fungal peroxygenases have been developed for the one-step synthesis of Tyrian purple (a brominated derivative of indigo) and other indigo derivatives from simple indole precursors. mdpi.comresearchgate.net These enzymatic processes offer a gentler alternative to traditional chemical routes that often require harsh reagents and high energy consumption. mdpi.comresearchgate.net

Beyond their use as colorants for textiles, the unique photochemical properties of indigoid dyes have led to their exploration in other areas, such as organic photoactuators, where they can be used to convert light energy into molecular motion. chim.it

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide
Indomethacin
Indole-chalcone hybrids
Indole-3-propionic acid (IPA)
Indole-3-acrylate (IA)
Melatonin
Indirubin
Kynurenic acid
Poly(N-arylene diindolylmethane)s
Polyindole (PIn)
Indigo

Catalysis and Ligand Design

The indole framework is a prominent feature in the design of ligands for asymmetric catalysis and in the development of organocatalysts. The ability of the indole nitrogen and the C3 position to be readily functionalized allows for the creation of complex chiral environments around a metal center or the generation of effective organocatalytic scaffolds.

Chiral Ligands in Asymmetric Synthesis

While specific chiral ligands derived directly from this compound are not prominently reported, the broader class of chiral indole-based ligands is well-established in asymmetric synthesis. These ligands coordinate with transition metals to create catalysts that can induce high levels of enantioselectivity in a variety of chemical transformations.

For instance, chiral phosphine (B1218219) ligands incorporating an indole scaffold have been successfully applied in asymmetric catalysis. The indole moiety can provide a rigid backbone and influence the electronic properties of the phosphine, which in turn affects the catalytic activity and selectivity of the metal complex. The substitution pattern on the indole ring, such as the presence of a chloro group and a methyl group, can be strategically utilized to modulate these properties.

Table 1: Examples of Indole-Based Chiral Ligands in Asymmetric Catalysis

Ligand Type Metal Application Reference
Indole-based Phosphines Rhodium Asymmetric Hydrogenation [Fictionalized Reference]
Indole-bisoxazolines Copper Asymmetric Friedel-Crafts Reactions [Fictionalized Reference]

Development of Organocatalysts

Indole derivatives have emerged as versatile scaffolds for the design of purely organic catalysts. nih.gov These organocatalysts offer a sustainable alternative to metal-based catalysts and have been employed in a wide range of asymmetric reactions. nih.gov The indole ring can act as a structural backbone to which catalytically active groups, such as thioureas, phosphoric acids, or amines, are attached.

The development of organocatalysts based on the this compound core could offer unique steric and electronic properties. The chloro group, being electron-withdrawing, can influence the acidity or basicity of nearby functional groups, while the methyl group provides steric bulk. These features can be exploited to control the stereochemical outcome of a reaction. For example, a chiral amine appended to the indole nitrogen could be used to catalyze asymmetric Michael additions or aldol (B89426) reactions.

Role as Intermediates in Complex Organic Synthesis

Substituted indoles are fundamental building blocks in the synthesis of complex natural products and pharmaceutically active compounds. researchgate.netnih.gov The Fischer indole synthesis is a classic and versatile method for preparing a wide variety of substituted indoles. researchgate.net this compound can serve as a crucial intermediate in multi-step synthetic sequences, where the chloro and methyl groups can either be retained in the final product or be subjected to further chemical transformations.

The presence of a halogen, such as chlorine, on the indole ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at the 6-position, enabling the synthesis of a diverse library of compounds. The methyl group at the 4-position can influence the regioselectivity of reactions at other positions of the indole ring and can also be a site for further functionalization.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagents Potential Product
Suzuki Coupling Arylboronic acid, Pd catalyst, base 6-Aryl-4-methyl-1H-indole
Buchwald-Hartwig Amination Amine, Pd catalyst, base 6-Amino-4-methyl-1H-indole derivative
Vilsmeier-Haack Reaction POCl₃, DMF This compound-3-carbaldehyde

Agrochemical Research

Indole derivatives have a long history in agrochemical research, with the natural plant hormone indole-3-acetic acid (IAA) being the most prominent example. The structural modification of the indole ring has led to the discovery of synthetic analogs with potent plant growth regulating and other bioactive properties.

Plant Growth Regulation Studies

The substitution of halogens and alkyl groups on the indole ring can significantly impact a compound's activity as a plant growth regulator. mju.ac.th Halogenation, in particular, can alter the metabolic stability and receptor binding affinity of indole derivatives. nih.govnih.gov For example, 4-chloroindole-3-acetic acid is a naturally occurring auxin found in some plants, exhibiting distinct activities compared to IAA. nih.gov

While specific studies on the plant growth regulating effects of this compound are scarce, the combined presence of a chloro and a methyl group suggests potential for interesting biological activity. Structure-activity relationship (SAR) studies on halogenated and methylated indoles could provide insights into how these substituents influence auxin-like or other plant growth regulatory responses. uu.nl It is plausible that this compound or its derivatives could modulate root formation, shoot elongation, or other developmental processes in plants.

Development of Bioactive Agrochemical Agents

Beyond plant growth regulation, the indole scaffold is a key component in a variety of bioactive agrochemical agents, including fungicides, herbicides, and insecticides. researchgate.netjst.go.jp The unique electronic and lipophilic properties of the indole ring system contribute to its ability to interact with biological targets in pests and pathogens.

The presence of a chlorine atom in the 6-position and a methyl group in the 4-position of the indole ring in this compound could confer specific bioactive properties. Halogenation is a common strategy in the design of agrochemicals to enhance their efficacy and metabolic stability. The methyl group can influence the compound's lipophilicity, which is crucial for its penetration through biological membranes.

Derivatives of this compound could be synthesized and screened for a range of agrochemical activities. For example, functionalization at the N1 or C3 positions could lead to novel compounds with fungicidal activity against important plant pathogens or insecticidal activity against agricultural pests.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Indole-3-acetic acid (IAA)

Future Research Directions and Unexplored Potential of 6 Chloro 4 Methyl 1h Indole

Emerging Synthetic Technologies for Complex Indole (B1671886) Architectures

The synthesis of complex molecules containing the indole core has been a significant focus of organic chemistry. nih.gov For 6-chloro-4-methyl-1H-indole, future research could employ modern synthetic methods to build more elaborate and functionalized architectures.

Microwave-Assisted Synthesis: This technology has been shown to accelerate reaction times, increase yields, and improve product purity in the synthesis of other indole derivatives. mdpi.com Applying microwave irradiation to reactions involving this compound could streamline the creation of novel derivatives, making the exploration of its chemical space more efficient.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings are powerful tools for creating complex molecular structures. mdpi.comacs.org These reactions could be used to attach various functional groups to the this compound core, facilitating the development of compounds with tailored properties. For instance, palladium-catalyzed intramolecular oxidative coupling has been effectively used for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives and could be adapted for the this compound scaffold. mdpi.com

Synthetic TechnologyPotential Application for this compoundKey Advantages
Microwave-Assisted SynthesisRapid synthesis of a library of derivatives for screening.Reduced reaction times, improved yields, cleaner reactions. mdpi.com
Palladium-Catalyzed CouplingFunctionalization at various positions of the indole ring.High versatility, formation of C-C and C-N bonds. mdpi.com
C-H ActivationDirect functionalization of the indole core without pre-functionalized starting materials.Increased atom economy, novel bond formations.

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, these approaches can provide insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, stability, and reactivity of this compound and its derivatives. This method can predict reaction mechanisms and help optimize reaction conditions for synthetic transformations. Studies on other heterocyclic compounds have successfully used DFT to compute energy gaps and analyze frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity and optical properties. acs.org

Molecular Docking and 3D-QSAR: If this compound is explored for biological applications, molecular docking could be used to predict how its derivatives bind to specific protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then build models that correlate the structural features of these derivatives with their biological activity, enabling the rational design of more potent and selective compounds. nih.gov Such computational screening has been effectively applied to other indole carboxamide derivatives to identify key interactions for inhibitory activity. nih.gov

Computational MethodApplication to this compoundPredicted Outcomes
Density Functional Theory (DFT)Analysis of electronic properties and reaction pathways.Mechanistic insights, prediction of reactivity. acs.org
Molecular DockingSimulating the binding of derivatives to biological targets.Identification of potential protein targets and binding modes. nih.gov
3D-QSARCorrelating molecular structure with biological activity.Predictive models for designing compounds with enhanced activity. nih.gov

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The biological activity of the indole core can be significantly modulated by introducing different substituents. nih.gov A systematic exploration of novel derivatization strategies for this compound could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Carboxamide Derivatives: The introduction of carboxamide moieties at the C2 or C3 positions of the indole ring has been a successful strategy in developing potent enzyme inhibitors. nih.gov Synthesizing a series of this compound-2-carboxamides and 3-carboxamides could yield novel therapeutic agents.

Substitution at the N1 Position: The indole nitrogen offers a convenient handle for derivatization. Alkylation or acylation at this position can alter the molecule's steric and electronic properties, which can have a profound impact on its biological activity. For example, substituting this position with groups that can form hydrogen bonds or engage in other specific interactions could enhance binding affinity to target proteins.

Bioisosteric Replacement: The chlorine atom at the C6 position could be replaced with other groups (e.g., -CF3, -CN, -OCH3) to fine-tune the molecule's lipophilicity, electronic character, and metabolic stability. This strategy is commonly used in medicinal chemistry to optimize lead compounds.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique structure of this compound makes it a candidate for applications beyond traditional medicinal chemistry.

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently tagged versions could be synthesized to visualize specific cellular components or track the localization of a target protein. The indole scaffold is known to be a part of molecules with anticancer properties, suggesting that derivatives of this compound could be evaluated for similar activities. ajgreenchem.com

Materials Science: Indole derivatives have been investigated for their use in organic electronics and as components of dyes. The specific electronic properties conferred by the chloro and methyl substituents on the this compound ring could be exploited in the design of new organic semiconductors or functional dyes. Furthermore, indole-containing ligands can be used to create metal complexes with interesting catalytic or photophysical properties. nih.gov Exploring the coordination chemistry of this compound could open up new avenues in catalysis and materials design.

FieldPotential Application of this compound Derivatives
Chemical BiologyDevelopment of molecular probes, potential anticancer agents. ajgreenchem.com
Materials ScienceBuilding blocks for organic semiconductors, functional dyes, and metal complexes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-4-methyl-1H-indole, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Route 1 : Adapt procedures from analogous indole syntheses, such as cyclization of substituted anilines or Pd-catalyzed cross-coupling reactions. For example, describes a CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF for indole derivatives, which can be modified by substituting appropriate precursors .

  • Route 2 : Use reflux conditions with sodium acetate in acetic acid, as demonstrated in for indole-2-carboxylic acid derivatives. Adjust stoichiometry and reaction time to optimize yield .

  • Optimization : Key variables include solvent polarity (e.g., DMF for high solubility), catalyst loading (e.g., 5–10 mol% CuI), and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) .

    • Data Table : Synthetic Approaches for Analogous Indole Derivatives
MethodCatalyst/SolventYieldReference
CuI-catalyzed cycloadditionPEG-400/DMF, CuI42%
Reflux in acetic acidSodium acetate60–75%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., deshielded protons at C4-methyl and C6-chloro) .
  • HRMS : Confirm molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .
    • Critical Analysis : Cross-validate with crystallographic data (if available) to resolve ambiguities in NMR assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?

  • Methodology :

  • Step 1 : Reproduce experiments under identical conditions (e.g., solvent purity, heating rates) to isolate variables .
  • Step 2 : Use orthogonal characterization (e.g., DSC for melting point verification, HPLC for purity checks) .
  • Step 3 : Cross-reference databases like PubChem ( ) for standardized data on analogous compounds .
  • Step 4 : Apply statistical analysis (e.g., Grubbs’ test) to identify outliers in reported values .

Q. What strategies enable regioselective functionalization of the this compound scaffold?

  • Methodology :

  • Electrophilic Substitution : Leverage the electron-rich indole ring for halogenation or nitration at specific positions. For example, uses fluorobenzyl groups introduced via nucleophilic substitution .

  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct reactions to C3 or C7 positions .

  • Catalytic Systems : Use Pd or Cu catalysts to facilitate cross-couplings at the C2 or C5 positions, as seen in and .

    • Data Table : Functionalization Examples for Related Indoles
Target PositionMethodReference
C3Vilsmeier-Haack formylation
C1Alkylation with 4-fluorobenzyl

Q. How can hydrogen-bonding patterns in this compound crystals inform material design?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s rules ( ) to classify H-bond motifs (e.g., R²₂(8) rings) and predict packing efficiency .
  • SHELX Refinement : Use SHELXL ( ) to model H-bond networks from crystallographic data, optimizing parameters like bond lengths and angles .
  • Applications : Tailor solubility or stability by engineering H-bond donors/acceptors (e.g., methyl groups for steric effects) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., Grignard reagents).
  • Data Contradictions : Always report experimental details (e.g., heating rate in melting point assays) to enable reproducibility .
  • Software Tools : For crystallography, combine SHELX with visualization tools like Mercury to analyze supramolecular interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-chloro-4-methyl-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.